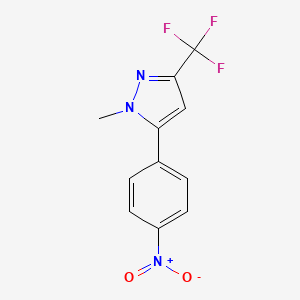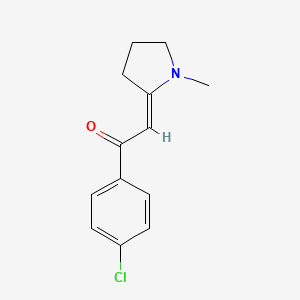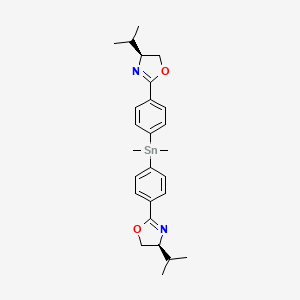![molecular formula C10H9ClN2O2 B12882761 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole](/img/structure/B12882761.png)
2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Introduction of the Aminomethyl Group: This step often involves the reaction of the oxazole derivative with formaldehyde and ammonia or an amine under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.
Reduction: Reduction reactions can target the chloroacetyl group, converting it to a hydroxyl or alkyl group.
Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly as a scaffold for the development of new drugs. Its structure allows for modifications that can enhance biological activity, selectivity, and pharmacokinetic properties. It may be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of polymers, dyes, and other advanced materials.
Mécanisme D'action
The mechanism by which 2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The aminomethyl and chloroacetyl groups can participate in hydrogen bonding, hydrophobic interactions, and covalent modifications, influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Aminomethyl)benzo[d]oxazole: Lacks the chloroacetyl group, which may result in different reactivity and biological activity.
5-(2-Chloroacetyl)benzo[d]oxazole:
2-(Aminomethyl)-5-(acetyl)benzo[d]oxazole: Similar structure but with an acetyl group instead of a chloroacetyl group, leading to different chemical properties.
Uniqueness
2-(Aminomethyl)-5-(2-chloroacetyl)benzo[d]oxazole is unique due to the presence of both the aminomethyl and chloroacetyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical transformations and biological interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H9ClN2O2 |
|---|---|
Poids moléculaire |
224.64 g/mol |
Nom IUPAC |
1-[2-(aminomethyl)-1,3-benzoxazol-5-yl]-2-chloroethanone |
InChI |
InChI=1S/C10H9ClN2O2/c11-4-8(14)6-1-2-9-7(3-6)13-10(5-12)15-9/h1-3H,4-5,12H2 |
Clé InChI |
LITKGOSWXXBCEK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)CCl)N=C(O2)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-4-benzoylbenzamide](/img/structure/B12882702.png)
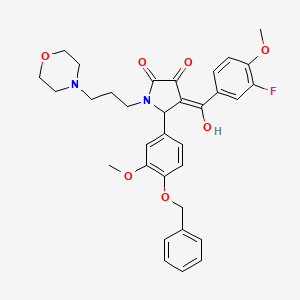
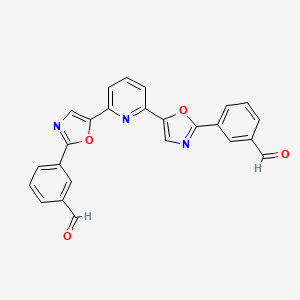
![[(5,7-Dibromoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12882725.png)
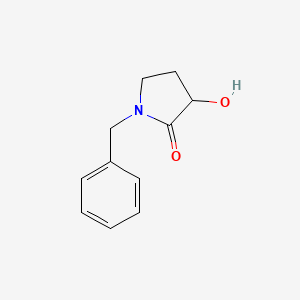
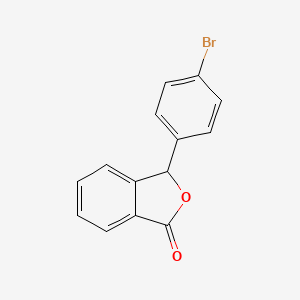

![((6R,9R,14aS)-6,9-Dimethyl-6,7,8,9-tetrahydrodibenzo[b,d][1,6]dioxecine-1,14-diyl)bis(diphenylphosphine)](/img/structure/B12882750.png)
